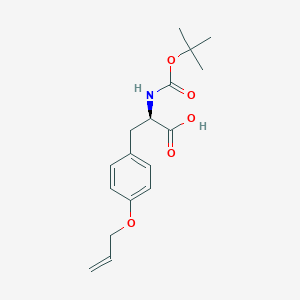

Boc-D-tyr(all)-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-enoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRRNENSHUFZBH-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Application of Boc-D-Tyr(All)-OH in Advanced Peptide Chemistry and Drug Discovery

An In-depth Technical Guide:

Executive Summary

In the landscape of therapeutic peptide development and biochemical research, the use of non-canonical amino acids is a cornerstone of innovation. Boc-D-Tyr(All)-OH, a trifunctionally protected D-tyrosine derivative, represents a sophisticated building block for solid-phase peptide synthesis (SPPS). Its architecture—comprising an acid-labile Nα-Boc group, a proteolytic-resistant D-enantiomer core, and a uniquely removable O-allyl protecting group—offers a powerful toolkit for medicinal chemists. This guide provides an in-depth exploration of the causality behind its use, detailing its integration into synthetic workflows and its strategic value in creating peptides with enhanced stability and novel functionalities. We will dissect its chemical properties, provide field-proven protocols for its application, and illustrate how its unique orthogonal chemistry unlocks pathways to complex peptide conjugates, cyclic structures, and advanced therapeutic agents.

Deconstructing the Building Block: The Chemical Anatomy of this compound

The efficacy of this compound as a synthetic building block stems from the distinct roles of its three key chemical moieties. Understanding the function and lability of each component is critical to leveraging its full potential.

The Nα-Boc Group: The Engine of Stepwise Synthesis

The tert-butyloxycarbonyl (Boc) group serves as a temporary shield for the α-amino group. In the context of SPPS, its primary role is to prevent self-polymerization during the activation of the C-terminal carboxyl group, ensuring stepwise, sequence-controlled peptide assembly.[1] The Boc group's defining characteristic is its acid lability. It is quantitatively cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), without affecting more robust, acid-stable side-chain protecting groups.[2][3] This differential stability is the foundation of the Boc/Bzl protection strategy in SPPS.[4] The deprotection mechanism proceeds via protonation and subsequent formation of a stable tert-butyl cation, which is typically scavenged to prevent side reactions with sensitive residues like Tryptophan or Methionine.[3][5]

}

Boc group deprotection workflow in SPPS.

The D-Tyrosine Core: A Shield Against Degradation

Natural proteases and peptidases exhibit high stereospecificity, primarily recognizing and cleaving peptide bonds adjacent to L-amino acids.[6] The incorporation of D-amino acids, such as D-tyrosine, into a peptide sequence serves as a powerful strategy to enhance metabolic stability.[6] By introducing a D-enantiomer, the peptide becomes a poor substrate for common proteolytic enzymes, significantly increasing its in-vivo half-life—a critical parameter for therapeutic efficacy. While this modification can influence peptide secondary structure and receptor binding affinity, it is a well-established method for transforming transient signaling molecules into viable drug candidates.

The O-Allyl Side-Chain Protection: The Key to Orthogonal Modification

The phenolic hydroxyl group of tyrosine is nucleophilic and can undergo undesirable side reactions, such as O-acylation, during peptide coupling steps.[7] Therefore, its protection is essential. The allyl (All) ether is a sophisticated protecting group that offers true orthogonality in both Boc- and Fmoc-based SPPS.[4][8] It is stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal.[1][]

The unique advantage of the allyl group is its selective removal under very mild conditions using a palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) in the presence of an allyl cation scavenger.[8][] This orthogonal deprotection step liberates the tyrosine hydroxyl group while the peptide remains anchored to the solid support, creating a unique chemical handle for site-specific modifications.[10]

| Property | Value |

| Synonyms | This compound, Boc-O-allyl-D-tyrosine |

| CAS Number | 350820-56-3[10][11] |

| Molecular Formula | C₁₇H₂₃NO₅[10] |

| Molecular Weight | 321.37 g/mol [10] |

| Appearance | White to off-white crystalline powder[10] |

| Nα Protection | tert-butyloxycarbonyl (Boc) |

| Side-Chain Protection | Allyl (All) |

| Chirality | D-enantiomer |

| Table 1: Physicochemical properties of this compound. |

Core Application: Integration and Manipulation in SPPS

The true utility of this compound is realized in its application. The following protocols are designed as a robust framework for its successful use in a standard Boc-SPPS workflow.

General Boc-SPPS Workflow

The synthesis cycle is an iterative process of deprotection, neutralization, and coupling. The incorporation of this compound follows this standard procedure.

}

Iterative cycle for Boc solid-phase peptide synthesis.

Detailed Protocol: Incorporation of this compound

This protocol assumes a starting peptide-resin with a free N-terminal amine on a 0.1 mmol scale.

Materials:

-

Peptide-resin (e.g., PAM or MBHA resin)

-

This compound (0.4 mmol, 4 eq.)

-

HBTU (0.39 mmol, 3.9 eq.)

-

N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

Methodology:

-

Pre-activation: In a separate vessel, dissolve this compound and HBTU in 2 mL of DMF. Add DIEA and allow the solution to stand for 2-5 minutes. The color change to yellow indicates the formation of the active HOBt-ester.

-

Causality: Pre-activation minimizes the risk of racemization and ensures the coupling species is readily available. HBTU is a highly efficient coupling reagent that rapidly forms the active ester.

-

-

Coupling Reaction: Add the pre-activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.

-

Agitation: Agitate the mixture at room temperature for 1-2 hours.

-

Causality: Constant agitation ensures complete interaction between the activated amino acid in solution and the resin-bound free amines.

-

-

Monitoring: Perform a qualitative ninhydrin test to monitor the reaction for completion (a negative result indicates all free amines have been acylated).

-

Washing: Once the reaction is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Detailed Protocol: On-Resin Orthogonal Deprotection of the Allyl Group

This step is performed after the full peptide sequence has been assembled but before cleavage from the resin.

Materials:

-

Peptide-resin with O-allyl protected tyrosine

-

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄

-

Scavenger: Morpholine or Phenylsilane (PhSiH₃)

-

Anhydrous, degassed solvent (DCM or THF)

Methodology:

-

Resin Preparation: Swell the peptide-resin in the chosen anhydrous, degassed solvent for 30 minutes.

-

Causality: Using degassed solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

-

Deprotection Cocktail: Prepare a solution containing the scavenger (e.g., 10 equivalents of morpholine) and the Pd(PPh₃)₄ catalyst (e.g., 0.2 equivalents) in the reaction solvent.

-

Causality: The scavenger is essential to trap the allyl cation generated during the reaction, preventing it from re-alkylating the desired product or other nucleophilic side chains.

-

-

Reaction: Add the deprotection cocktail to the resin and agitate the slurry under an inert atmosphere (e.g., Argon or Nitrogen). The reaction is typically complete within 2-4 hours at room temperature.

-

Washing: Drain the solvent and wash the resin extensively with a solvent containing a chelating agent (e.g., sodium N,N-diethyldithiocarbamate solution) to remove all traces of the palladium catalyst. Follow with thorough washes with DMF and DCM.

-

Causality: Residual palladium can interfere with subsequent reactions or contaminate the final peptide. Chelating washes are the most effective method for its removal.

-

-

Verification: The resin now possesses a free phenolic hydroxyl group at the D-tyrosine side chain, ready for site-specific modification.

Strategic Applications in Biochemistry and Drug Development

The true power of this compound lies in the downstream applications enabled by its unique combination of features.

Site-Specific Modification: Creating Functional Peptides

The orthogonally deprotected hydroxyl group is a versatile handle for a wide range of on-resin modifications:

-

Phosphorylation: Introduction of a phosphate group to create phosphotyrosine mimics, which are invaluable tools for studying protein kinase signaling pathways and developing phosphatase inhibitors.

-

Bioconjugation: Attachment of reporter molecules such as fluorophores (e.g., FITC) for cellular imaging, biotin for affinity purification, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.[10]

-

Drug Conjugation: Covalent linkage of cytotoxic payloads to create peptide-drug conjugates (PDCs) for targeted cancer therapy.[10]

}

Workflow for on-resin modification via allyl deprotection.

Comparative Analysis of Tyrosine Protecting Groups

The choice of a side-chain protecting group for tyrosine is a critical decision in peptide synthesis strategy. The allyl group offers a unique balance of stability and selective lability compared to more traditional options.

| Protecting Group | Abbreviation | Stability | Deprotection Conditions | Key Advantage/Disadvantage |

| Allyl | All | Stable to strong acid (TFA) and base (piperidine).[1] | Pd(0) catalyst, scavenger. Mild, orthogonal conditions.[] | Advantage: True orthogonality allows on-resin modification. Disadvantage: Requires catalyst and careful removal of metal traces. |

| Benzyl | Bzl | Stable to mild base. Partially labile to TFA.[1] | Strong acid (HF) or hydrogenolysis. | Advantage: Commonly used in Boc/Bzl strategy. Disadvantage: Not fully stable to repeated TFA cycles, leading to chain loss.[1][12] |

| tert-Butyl | tBu | Stable to base and hydrogenolysis. | Strong acid (TFA). | Advantage: Standard in Fmoc chemistry. Disadvantage: Not orthogonal in Boc chemistry; removed during every deprotection cycle. |

| 2,6-Dichlorobenzyl | 2,6-Cl₂-Bzl | More stable to TFA than Benzyl.[1] | Strong acid (HF). | Advantage: Increased acid stability reduces chain loss in Boc-SPPS. Disadvantage: Lacks orthogonality. |

| Table 2: Comparison of common side-chain protecting groups for Tyrosine. |

Conclusion

This compound is more than a mere protected amino acid; it is a strategic tool for molecular engineering. The convergence of its three core features—the Boc group for controlled assembly, the D-enantiomer for biological stability, and the orthogonally-labile allyl group for site-specific functionalization—provides researchers and drug developers with a reliable and versatile building block. Its application enables the synthesis of sophisticated peptide architectures that would be difficult or impossible to achieve with conventional amino acid derivatives. By understanding the chemical principles and applying the robust protocols detailed in this guide, scientists can effectively harness the power of this compound to advance the frontiers of peptide-based therapeutics and biochemical probes.

References

-

Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis . International Journal of Peptide and Protein Research. Available at: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry . aapptec. Available at: [Link]

-

Boc-D-Tyr-OH [70642-86-3] - Aapptec Peptides . Aapptec. Available at: [Link]

-

Boc-D-Tyr-OH - Oakwood Chemical . Oakwood Chemical. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis . aapptec. Available at: [Link]

- Allyl side chain protection in peptide synthesis - Google Patents. Google Patents.

-

Introduction to Peptide Synthesis - PMC - NIH . National Institutes of Health. Available at: [Link]

-

Supporting information_OBC_rev1 - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]

-

Tyrosine protecting groups: minimization of rearrangement to 3-alkyltyrosine during acidolysis - ACS Publications . ACS Publications. Available at: [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. biosynth.com [biosynth.com]

- 5. Overview of Custom Peptide Synthesis [peptide2.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound | 350820-56-3 [chemicalbook.com]

- 12. chempep.com [chempep.com]

Introduction: The Strategic Importance of Boc-D-Tyr(All)-OH

An In-Depth Technical Guide to the Synthesis and Purification of Boc-D-Tyr(All)-OH

In the landscape of modern peptide synthesis and drug development, the use of non-natural amino acid derivatives is instrumental for creating peptides with enhanced stability, novel functionalities, and improved pharmacokinetic profiles.[1] N-α-(tert-butyloxycarbonyl)-O-allyl-D-tyrosine, abbreviated as this compound, is a key building block that offers strategic advantages. The tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection for the α-amino group, a cornerstone of classic peptide synthesis strategies.[] Simultaneously, the allyl (All) group serves as an orthogonal protecting group for the phenolic hydroxyl side chain of tyrosine.

The true power of the allyl group lies in its selective deprotection under mild conditions using transition metal catalysts, typically palladium-based reagents.[3] This orthogonality is critical, as it allows for the unmasking of the tyrosine hydroxyl group for site-specific modifications (e.g., phosphorylation, glycosylation, or conjugation) while the rest of the peptide backbone and other acid- or base-labile protecting groups remain intact. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this compound, designed for researchers and professionals in synthetic chemistry and drug discovery.

Part 1: The Synthetic Pathway

The synthesis of this compound is a sequential, two-step process. It begins with the protection of the α-amino group of the parent amino acid, D-tyrosine, followed by the selective O-allylation of the phenolic side chain.

Logical Workflow of the Synthesis

Caption: Overall workflow from starting material to final characterized product.

Step 1: N-α-Boc Protection of D-Tyrosine

Causality and Mechanism: The first step involves the nucleophilic attack of the deprotonated α-amino group of D-tyrosine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). A base is essential to deprotonate the amino group, enhancing its nucleophilicity. While various bases can be used, a moderately strong base like potassium carbonate (K₂CO₃) in an aqueous/organic solvent mixture provides efficient reaction conditions without significantly deprotonating the phenolic hydroxyl, thus favoring N-acylation over O-acylation.[4]

Experimental Protocol: Synthesis of Boc-D-Tyr-OH

-

Dissolution: In a round-bottom flask, dissolve potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) in a 1:1 mixture of deionized water and dioxane. Cool the solution to 0°C in an ice bath.

-

Addition of Amino Acid: Add D-tyrosine (1.0 equivalent) to the cooled solution with vigorous stirring.

-

Addition of (Boc)₂O: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.05-1.1 equivalents) in dioxane. Add this solution dropwise to the D-tyrosine mixture over 30-60 minutes, ensuring the temperature remains below 10°C.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Work-up:

-

Add water to the reaction mixture.

-

Carefully acidify the aqueous solution to pH 2-3 with a saturated solution of potassium bisulfate (KHSO₄) or 0.5 M HCl.[1] The product will precipitate as a white solid or oil.

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with water and saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude Boc-D-Tyr-OH, which is often used in the next step without further purification.[4]

-

| Parameter | Value / Condition | Rationale |

| Starting Material | D-Tyrosine | The chiral precursor. |

| Protecting Reagent | (Boc)₂O | Standard, effective reagent for Boc protection. |

| Base | K₂CO₃ or NaHCO₃ | Activates the amino group for nucleophilic attack. |

| Solvent System | Dioxane / Water (1:1) | Solubilizes both the ionic and organic reactants. |

| Reaction Temp. | 0°C to Room Temp. | Controls reaction rate and minimizes side reactions. |

| Work-up pH | 2-3 | Protonates the carboxylic acid for extraction into organic solvent. |

Step 2: O-Allylation of Boc-D-Tyr-OH

Causality and Mechanism: This step is a Williamson ether synthesis. A base is required to deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This potent nucleophile then attacks the electrophilic allyl bromide in an Sₙ2 reaction to form the allyl ether. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) are ideal as they effectively solvate the cation of the base but do not protonate the highly reactive phenoxide intermediate. A base like potassium carbonate is sufficient for this deprotonation.

Experimental Protocol: Synthesis of this compound

-

Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add crude Boc-D-Tyr-OH (1.0 equivalent).

-

Dissolution: Dissolve the starting material in anhydrous DMF.

-

Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equivalents) to the solution. Stir the suspension for 15-20 minutes at room temperature.

-

Addition of Allylating Agent: Add allyl bromide (1.1-1.2 equivalents) dropwise to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers and wash thoroughly with water and brine to remove DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

| Parameter | Value / Condition | Rationale |

| Starting Material | Boc-D-Tyr-OH | N-protected tyrosine. |

| Allylating Reagent | Allyl Bromide | Provides the allyl group via an Sₙ2 reaction. |

| Base | Anhydrous K₂CO₃ | Deprotonates the phenolic hydroxyl group. |

| Solvent | Anhydrous DMF | Polar aprotic solvent that facilitates the Sₙ2 reaction. |

| Monitoring | TLC (e.g., 7:3 Hexane:EtOAc) | Visualizes consumption of starting material and formation of product. |

Part 2: Purification and Characterization

Rigorous purification and characterization are non-negotiable to ensure the final product is suitable for use in sensitive applications like peptide synthesis, where impurities can lead to failed sequences.[5]

Purification: Silica Gel Column Chromatography

The crude product is purified by flash column chromatography on silica gel to separate the desired product from unreacted starting materials and byproducts.

Experimental Protocol: Purification

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

-

Loading: Carefully load the adsorbed crude product onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product.

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a white to off-white solid or viscous oil.

Workflow for Purification and Analysis

Caption: Step-by-step process for purification and quality control analysis.

Characterization: A Triad of Analytical Validation

To confirm the identity, structure, and purity of the synthesized compound, a combination of analytical techniques is employed.[5]

1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the final product.

-

Method: A reversed-phase HPLC (RP-HPLC) method is standard.[1]

-

Typical Conditions:

Parameter Value Column C18 (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile Gradient Linear gradient, e.g., 10% to 90% B over 20 minutes Flow Rate 1.0 mL/min | Detection | UV at 220 nm and 280 nm |

-

Expected Result: A single major peak with a purity of ≥98%.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure.

-

Method: ¹H NMR and ¹³C NMR spectra are acquired.

-

Expected ¹H NMR Signals (in CDCl₃):

-

~1.45 ppm: A singlet corresponding to the 9 protons of the Boc group.

-

~3.10 ppm: A multiplet for the two β-protons of the tyrosine backbone.

-

~4.55 ppm: A multiplet for the α-proton and a doublet for the two protons of the -O-CH₂- group of the allyl moiety.

-

~5.20-5.40 ppm: Two multiplets for the two terminal vinylic protons (=CH₂) of the allyl group.

-

~6.00 ppm: A multiplet for the internal vinylic proton (-CH=) of the allyl group.

-

~6.90 and ~7.10 ppm: Two doublets for the four aromatic protons.

-

3. Mass Spectrometry (MS)

-

Objective: To verify the molecular weight of the compound.

-

Method: Electrospray Ionization (ESI) is commonly used.

-

Expected Result: The mass-to-charge ratio (m/z) should correspond to the molecular weight of this compound (C₁₇H₂₃NO₅, Mol. Wt.: 321.37 g/mol ). For example, in negative ion mode, a peak at m/z ≈ 320.16 [M-H]⁻ would be expected.

References

-

Boc-Tyr(Bzl)-OH. Aapptec Peptides.[Link]

-

Supporting information_OBC_rev1. The Royal Society of Chemistry.[Link]

- Method for preparing Boc-L-tyrosine by using (Boc)2O.

-

Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. National Institutes of Health (NIH).[Link]

-

BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

-

Deprotection of O-Boc and other protecting groups. ResearchGate.[Link]

-

Boc-D-Tyr-OH. Aapptec Peptides.[Link]

-

Boc Deprotection Mechanism. YouTube.[Link]

-

Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.[Link]

-

Boc-O-allyl-L-m-tyrosine. J&K Scientific.[Link]

-

Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Aapptec Technical Support Information Bulletin.[Link]

-

Boc-tyr(boc)-OH. PubChem - NIH.[Link]

Sources

An In-depth Technical Guide to the Stability and Storage of Boc-D-Tyr(All)-OH

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and optimal storage conditions for N-α-(tert-Butoxycarbonyl)-O-allyl-D-tyrosine (Boc-D-Tyr(All)-OH). As a critical building block in solid-phase peptide synthesis (SPPS) and the development of novel therapeutics, a thorough understanding of its handling and storage is paramount to ensure its integrity and performance in synthetic applications. This document delves into the chemical liabilities of the constituent protecting groups, outlines potential degradation pathways, and provides actionable protocols for storage and stability assessment, tailored for researchers, chemists, and professionals in drug development.

Introduction: The Synthetic Utility of a Doubly Protected Amino Acid

This compound is a non-natural amino acid derivative that offers the strategic advantage of orthogonal protection. The α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while the phenolic hydroxyl group of the tyrosine side chain is masked by a stable allyl ether. This arrangement allows for the selective deprotection of either group under specific conditions, a crucial feature in complex, multi-step synthetic routes, particularly in peptide synthesis.[1][2] The stability of this compound under various conditions directly impacts the yield and purity of the final synthetic product.

Chemical Properties and Structure

A summary of the key chemical properties of this compound is presented below.

| Property | Value |

| Chemical Name | N-α-(tert-Butoxycarbonyl)-O-allyl-D-tyrosine |

| Molecular Formula | C₁₇H₂₃NO₅ |

| Molecular Weight | 321.37 g/mol [3][4] |

| CAS Number | 350820-56-3[3][5] |

| Appearance | White to off-white solid/powder[6][7] |

The Dichotomy of Stability: Analyzing the Protective Groups

The overall stability of this compound is a function of its two key protective moieties: the N-α-Boc group and the O-allyl group. Understanding their individual characteristics is essential for predicting the compound's behavior.

The N-α-Boc Group: An Acid-Labile Guardian

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[8] Its stability profile is well-characterized:

-

Stability: The Boc group is robust and stable under basic and nucleophilic conditions.[9][10] This stability allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the Boc-protected amine.

-

Lability: Its primary vulnerability is to acidic conditions.[11][12] Strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, will readily cleave the Boc group, releasing the free amine and generating carbon dioxide and tert-butyl cation as byproducts.[8][12] Even milder acidic conditions can lead to slow degradation over time.

The O-Allyl Group: A Chemically Resilient Shield

The allyl ether protecting the phenolic hydroxyl group of the tyrosine side chain exhibits a contrasting stability profile:

-

Stability: The allyl group is notably stable under both acidic and basic conditions, making it orthogonal to the Boc group.[13][14][15] This resilience is a key feature, allowing for the selective removal of the N-α-Boc group while the side chain remains protected.

-

Deprotection: The removal of the allyl group is typically achieved under mild, specific conditions, most commonly through palladium-catalyzed reactions in the presence of a scavenger.[14][15][16]

This orthogonal protection scheme is a cornerstone of modern peptide synthesis, enabling precise control over the synthetic sequence.

Potential Degradation Pathways

The primary degradation pathway for this compound under improper storage or handling is the premature cleavage of the Boc group.

-

Acid-Catalyzed Hydrolysis: Exposure to acidic contaminants, including atmospheric moisture in the presence of acidic surfaces, can lead to the slow hydrolysis of the Boc group. This will result in the formation of H-D-Tyr(All)-OH and a decrease in the purity of the starting material.

-

Oxidation: While less common, strong oxidizing agents could potentially react with the allyl group's double bond or the electron-rich aromatic ring.[17]

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended, based on data from suppliers of similar protected amino acids.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C[6][7] Short-term: 2-8°C[4] | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents exposure to atmospheric moisture and oxygen. |

| Container | Tightly sealed, light-resistant container. | Protects from light and prevents ingress of contaminants. |

| Moisture | Store in a desiccated environment. | Minimizes the risk of acid-catalyzed hydrolysis of the Boc group. |

Handling Procedures

-

Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: For maximum stability, handle the solid in a glove box or under a stream of inert gas.

-

Solutions: When preparing solutions, use anhydrous solvents. For long-term storage of solutions, aliquoting and storing at -80°C is recommended to avoid repeated freeze-thaw cycles.[6]

Experimental Protocol: HPLC-Based Stability Assessment

To empirically validate the stability of a given batch of this compound under specific conditions, a high-performance liquid chromatography (HPLC) based stability study is recommended.

Workflow for Stability Testing

Step-by-Step Methodology

-

Preparation of Standard Solution:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL. This will be your T=0 standard.

-

-

Sample Preparation for Stability Study:

-

Prepare a larger batch of the stock solution as described above.

-

Aliquot the solution into several HPLC vials.

-

Store the vials under the desired test conditions (e.g., -20°C, 4°C, room temperature, exposed to light).

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A typical gradient would be 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 280 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Analyze the samples at predetermined time points (e.g., day 0, week 1, month 1, month 3).

-

Compare the chromatograms of the stored samples to the T=0 standard.

-

Calculate the purity of the main peak at each time point. The appearance of new peaks, particularly an earlier eluting peak corresponding to the more polar H-D-Tyr(All)-OH, would indicate degradation.

-

Conclusion

The stability of this compound is governed by the distinct chemical properties of its orthogonal protecting groups. The N-α-Boc group is sensitive to acid, while the O-allyl group is generally robust. The primary risk of degradation during storage is the acid-catalyzed cleavage of the Boc group. Therefore, stringent adherence to recommended storage conditions—specifically low temperature, and an inert, dry atmosphere—is critical to preserving the integrity of this valuable synthetic building block. Regular purity assessment via HPLC is a recommended quality control measure for long-term stored material.

References

- Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- MedchemExpress.com. (n.d.).

- ResearchGate. (2024).

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

- Organic Chemistry Portal. (n.d.). Protective Groups.

- Biosynth. (n.d.). Boc-D-Tyr(tBu)-OH | 507276-74-6 | FB72175.

- Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M.-H., & Thayumanavan, S. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(3), 1146–1149.

- Sigma-Aldrich. (n.d.). Boc-Tyr-OH 98 3978-80-1.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- MedchemExpress.com. (n.d.). Boc-D-Tyr(Me)

- aapptec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters.

- Sigma-Aldrich. (n.d.). Boc-D-Tyr-OH Novabiochem 70642-86-3.

- AAPPTec, LLC. (n.d.).

- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry.

- Benchchem. (n.d.).

- ChemicalBook. (2023). This compound | 350820-56-3.

- ChemicalBook. (n.d.). 350820-56-3(this compound) Product Description.

- Benchchem. (n.d.). The Versatile Role of Boc-Tyr(Boc)-OH in Modern Organic Synthesis: A Technical Guide.

- Sigma-Aldrich. (n.d.). Boc-Tyr(Allyl)-OH = 98.0 HPLC 127132-38-1.

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 350820-56-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Boc-Tyr(Allyl)-OH = 98.0 HPLC 127132-38-1 [sigmaaldrich.com]

- 5. This compound | 350820-56-3 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 13. Allyl Ethers [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. peptide.com [peptide.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. peptide.com [peptide.com]

A Technical Guide to the Strategic Application of Boc-D-Tyr(All)-OH in Peptide Synthesis

Abstract

In the field of peptide science, the synthesis of complex and modified peptides requires a sophisticated toolkit of chemical strategies. Among these, the principle of orthogonal protection is paramount for the selective manipulation of functional groups.[1] This guide provides an in-depth technical analysis of N-α-Boc-D-tyrosine(allyl), commonly referred to as Boc-D-Tyr(All)-OH. We will explore the strategic role of the allyl protecting group for the tyrosine side-chain hydroxyl, detailing its unique advantages in solid-phase peptide synthesis (SPPS). This paper will cover the underlying chemical principles, provide validated experimental protocols for its selective deprotection, and offer expert insights into its application for researchers, chemists, and professionals in drug development.

Introduction: The Imperative for Orthogonal Protection

The chemical synthesis of peptides is a stepwise process that involves the sequential addition of amino acids to a growing chain.[2] To ensure the fidelity of this sequence, reactive functional groups on the amino acid backbone (N-α-amino group) and side chains must be temporarily masked with protecting groups.[3] The success of complex peptide synthesis hinges on the concept of orthogonality , which employs a set of protecting groups that can be removed under distinct and non-interfering chemical conditions.[1][4]

A standard peptide synthesis strategy utilizes three classes of protecting groups:

-

Temporary Nα-amino protecting groups (e.g., Boc or Fmoc), which are cleaved at every cycle of synthesis.

-

Permanent side-chain protecting groups , which remain intact throughout the synthesis and are removed during the final cleavage from the solid support.

-

Auxiliary orthogonal protecting groups , which are used for specific side-chain modifications and can be removed without affecting other protecting groups.[1]

The phenolic hydroxyl group of tyrosine is a nucleophilic site that requires protection to prevent side reactions, such as O-acylation, during peptide coupling steps. While benzyl (Bzl) or tert-butyl (tBu) ethers are commonly used, the allyl (All) ether offers a unique layer of orthogonality, enabling selective deprotection on the solid support for subsequent site-specific modifications.

The Allyl Group: A Tool for Chemoselective Deprotection

The allyl group is a versatile protecting group for alcohols, phenols, and amines due to its robust stability under a wide range of conditions, including the acidic and basic treatments used for Boc and Fmoc removal, respectively.[5][6] This stability makes it an ideal "auxiliary" orthogonal protecting group in both major SPPS strategies.

Key Properties of the Allyl Group:

-

Stability: It is stable to the moderate acids (e.g., trifluoroacetic acid, TFA) used for Boc-group cleavage and the basic conditions (e.g., piperidine) used for Fmoc-group cleavage.[7][8]

-

Selective Cleavage: It can be selectively and efficiently removed under very mild conditions using a palladium(0) catalyst in the presence of a nucleophilic scavenger.[6][9]

This unique cleavage mechanism allows for the on-resin unmasking of the tyrosine hydroxyl group at any point in the synthesis, paving the way for modifications such as phosphorylation, glycosylation, or labeling, without disturbing other protecting groups or cleaving the peptide from the resin.

Diagram 1: Structure of this compound

Caption: Structure of this compound highlighting the orthogonal protecting groups.

The Mechanism of Palladium-Catalyzed Allyl Deprotection

The cleavage of the allyl ether is not a simple hydrolysis or acidolysis reaction. It proceeds through a sophisticated catalytic cycle involving a palladium(0) complex, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[10]

The mechanism involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allyl group. This is followed by oxidative addition, which cleaves the carbon-oxygen bond to form a π-allylpalladium(II) complex and liberates the free tyrosine hydroxyl group.[10]

-

Nucleophilic Attack: A nucleophilic "scavenger" added to the reaction mixture attacks the π-allyl complex. This attack is irreversible and crucial for driving the reaction to completion.

-

Reductive Elimination: The catalyst is regenerated to its active Pd(0) state, and the scavenged allyl group is released as a stable, neutral byproduct.[10]

Diagram 2: Catalytic Cycle of Allyl Deprotection

Caption: Palladium(0)-catalyzed deprotection cycle of the allyl group.

The Critical Role of the Allyl Scavenger

The choice of scavenger is critical for the success of the deprotection. The scavenger's primary role is to irreversibly trap the reactive allyl cation generated during the catalytic cycle.[11] Without an effective scavenger, the allyl cation can re-alkylate the newly deprotected tyrosine hydroxyl group or other nucleophilic sites on the peptide, leading to unwanted byproducts and incomplete deprotection.[11]

Table 1: Comparison of Common Allyl Scavengers

| Scavenger | Chemical Formula | Key Characteristics | References |

| Phenylsilane | PhSiH₃ | A widely used and effective neutral scavenger that acts as a hydride donor.[12][13] | [12],[13] |

| Morpholine | C₄H₉NO | A common nucleophilic amine scavenger. Can be basic, requiring careful consideration of reaction conditions. | [11] |

| Dimethylamine-borane | (CH₃)₂NH·BH₃ | A highly effective complex that provides quantitative removal and prevents re-alkylation.[11][14] | [14],[11] |

| N-Methylaniline | C₆H₅NH(CH₃) | An alternative amine-based scavenger reported for this transformation. | [11] |

For most on-resin applications, phenylsilane is a preferred choice due to its neutral character and high efficiency.

Validated Experimental Protocol: On-Resin Allyl Deprotection

This protocol details the selective removal of the allyl protecting group from a tyrosine residue within a peptide sequence assembled on a solid support. The procedure assumes the synthesis was performed using either Boc or Fmoc chemistry.

Materials:

-

Peptide-resin containing a Tyr(All) residue

-

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄

-

Phenylsilane (PhSiH₃)

-

Dichloromethane (DCM), anhydrous, sparged with Argon or Nitrogen

-

Reaction vessel suitable for SPPS

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin (1 equivalent) in anhydrous DCM for 30 minutes in the reaction vessel.

-

Drain the DCM thoroughly.

-

-

Deprotection Cocktail Preparation:

-

WARNING: Prepare the following solution in a fume hood. Pd(PPh₃)₄ is toxic.

-

In a separate flask, dissolve Pd(PPh₃)₄ (0.2-0.3 equivalents based on resin substitution) in anhydrous, degassed DCM (approx. 10 mL per gram of resin). The solution should be a bright yellow.

-

To this solution, add phenylsilane (10-20 equivalents). The solution may change color.

-

-

Reaction:

-

Add the deprotection cocktail to the swollen peptide-resin.

-

Gently agitate the mixture under an inert atmosphere (Argon or Nitrogen).

-

Allow the reaction to proceed for 2 hours at room temperature. Monitor the reaction progress using a qualitative test (e.g., a small-scale cleavage and LC-MS analysis) if required. For difficult sequences, a second treatment may be necessary.[7]

-

-

Washing:

-

Drain the reaction mixture. The drained solution will likely be dark.

-

Wash the resin extensively to remove all traces of the palladium catalyst and scavenger byproducts. A typical washing sequence is:

-

DCM (5 x 1 min)

-

0.5% Diisopropylethylamine (DIEA) in DCM (3 x 2 min)

-

0.5% Sodium diethyldithiocarbamate in DMF (3 x 5 min) - This chelating wash is crucial for removing residual palladium.[15]

-

DMF (3 x 1 min)

-

DCM (5 x 1 min)

-

-

-

Post-Deprotection:

-

The resin is now ready for the next step, such as on-resin side-chain modification or continuation of the peptide synthesis.

-

Diagram 3: Experimental Workflow for On-Resin Deprotection

Caption: Step-by-step workflow for the selective deprotection of Tyr(All) on solid support.

Conclusion and Future Outlook

This compound is a powerful and strategic building block for advanced peptide synthesis. The allyl protecting group provides a crucial layer of orthogonality, enabling the selective, on-resin modification of the tyrosine side chain under exceptionally mild conditions. The palladium-catalyzed deprotection, while requiring careful execution and thorough washing to remove the metal catalyst, is a highly reliable and efficient method. Understanding the mechanism, the critical role of the scavenger, and adhering to validated protocols will empower researchers to successfully incorporate this versatile amino acid derivative into the synthesis of complex peptides, peptidomimetics, and other molecular probes essential for modern drug discovery and chemical biology.

References

- Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem.

- PMC. Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC.

- PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.

- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.

- Biosynth. Protecting Groups in Peptide Synthesis. Biosynth.

- Organic Chemistry Portal. Allyl Ethers - Protecting Groups. Organic Chemistry Portal.

- Journal of the Chemical Society, Perkin Transactions 1. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. RSC Publishing.

- Benchchem.

- The Journal of Organic Chemistry. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis.

- ResearchGate. ChemInform Abstract: New Allyl Group Acceptors for Palladium-Catalyzed Removal of Allylic Protections and Transacylation of Allyl Carbamates.

- ResearchGate. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis.

- AAPPTec. Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. AAPPTec.

- Wordpress. Metal- catalysed cleavage of allyl esters. Wordpress.

- Organic Process Research & Development. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.

- Benchchem.

- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.

- ResearchGate. A Novel, One-Step Palladium and Phenylsilane Activated Amidation from Allyl Ester on Solid Support.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. biosynth.com [biosynth.com]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allyl Ethers [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to Boc-D-Tyr(All)-OH: Strategic Sourcing and Application in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Protected Amino Acids in Therapeutic Peptide Development

The synthesis of complex and therapeutically relevant peptides is a cornerstone of modern drug discovery. The precise assembly of these biomolecules hinges on a robust and versatile toolkit of protected amino acids. Among these, N-α-Boc-O-allyl-D-tyrosine (Boc-D-Tyr(All)-OH) emerges as a strategic building block, offering unique advantages in the construction of sophisticated peptide architectures. This guide provides an in-depth exploration of this compound, from its chemical rationale and synthesis to supplier sourcing and practical application in solid-phase peptide synthesis (SPPS). As a senior application scientist, the following narrative is constructed to bridge theoretical chemistry with practical, field-proven insights, ensuring that the protocols and recommendations herein are not just steps to follow, but a self-validating system for success.

The Strategic Advantage of the Allyl Protecting Group in Boc-SPPS

The choice of protecting groups is a critical decision in the design of any peptide synthesis strategy. The combination of the acid-labile tert-butyloxycarbonyl (Boc) group for N-α-protection and the O-allyl group for the tyrosine side-chain offers a powerful orthogonal protection scheme. This orthogonality is the cornerstone of its utility, allowing for the selective deprotection of the side chain under conditions that leave the N-terminal Boc group and the peptide-resin linkage intact.

The allyl group is favored for several key reasons:

-

Orthogonality: It is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used for the removal of the N-α-Boc group during the iterative cycles of SPPS. This prevents premature deprotection of the tyrosine hydroxyl group, which could otherwise lead to undesirable side reactions.

-

Mild Deprotection Conditions: The allyl group can be cleaved under very mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. This is in stark contrast to the harsh acidic conditions (e.g., hydrofluoric acid) often required for the removal of other "permanent" side-chain protecting groups in Boc-SPPS.

-

Enabling Complex Peptide Architectures: The ability to selectively deprotect the tyrosine side-chain on-resin opens up a realm of possibilities for synthesizing complex peptides, such as cyclic peptides (via side-chain to side-chain or side-chain to terminus lactamization), branched peptides, and peptides conjugated to other molecules at a specific site.

The following diagram illustrates the orthogonal relationship between the Boc and allyl protecting groups in a typical SPPS workflow.

Caption: Orthogonal protection and deprotection strategy in Boc-SPPS using this compound.

Sourcing and Procurement of this compound: A Guide for Researchers and Drug Developers

The procurement of high-quality starting materials is paramount for the successful synthesis of peptides, particularly for therapeutic applications. The following table provides a comparative overview of potential suppliers for this compound and custom peptide synthesis services that can produce this intermediate under GMP conditions.

| Supplier Type | Key Considerations for Selection | Potential Suppliers (Exemplary) | Service Offerings |

| Catalog Chemical Suppliers | Purity, availability of analytical data (CoA, HPLC, NMR), lead times, and cost for research-scale quantities. | Chem-Impex International | Offers this compound (CAS 350820-56-3) with specified purity (≥99% by HPLC) and optical rotation. |

| ChemicalBook | Lists multiple suppliers for this compound, providing a platform for price and availability comparison.[1] | ||

| Custom Synthesis & GMP Manufacturing | Experience in GMP peptide manufacturing, regulatory support (e.g., Drug Master Files), scalability from preclinical to commercial quantities, and robust quality assurance systems. | AmbioPharm | A large-scale custom GMP peptide manufacturer with capabilities for various synthesis methods (SPPS, LPPS, hybrid).[2] |

| CPC Scientific | Specializes in large-scale, late-phase, and commercial GMP peptide manufacturing with extensive regulatory experience.[3] | ||

| Eurogentec | A CDMO with over 30 years of experience in custom peptide synthesis, offering GMP-grade peptides from milligrams to kilograms.[4] | ||

| AAPPTec | Provides GMP peptide synthesis services with a strong quality assurance system and capabilities for scaling up production.[5] | ||

| GenScript | Offers custom peptide synthesis services from research grade to cGMP for various applications, including neoantigen and API solutions. |

Note to Drug Development Professionals: For projects requiring GMP-grade material for clinical trials and commercial production, it is highly recommended to engage with a custom synthesis provider or a Contract Development and Manufacturing Organization (CDMO). These organizations can provide the necessary documentation and quality control to meet regulatory requirements. While this compound may not be an off-the-shelf GMP product for all suppliers, these specialized manufacturers have the capability to produce it on demand to the required specifications.

Synthesis and Quality Control of this compound: A Technical Protocol

While many researchers will opt to purchase this compound, understanding its synthesis provides valuable insight into potential impurities and informs quality control measures. The following is a representative, two-step protocol for the synthesis of this compound.

Step 1: N-α-Boc Protection of D-Tyrosine

This initial step protects the alpha-amino group of D-tyrosine.

Materials:

-

D-Tyrosine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane and water (or other suitable solvent system)

-

Ethyl acetate

-

Saturated aqueous potassium bisulfate (KHSO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve D-tyrosine and sodium bicarbonate in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of (Boc)₂O in dioxane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Add water and acidify the mixture to a pH of approximately 3-4 with a saturated KHSO₄ solution.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-D-Tyr-OH.

Step 2: O-Allylation of Boc-D-Tyr-OH

The phenolic hydroxyl group of Boc-D-Tyr-OH is then protected with an allyl group.

Materials:

-

Boc-D-Tyr-OH

-

Allyl bromide

-

Potassium carbonate (K₂CO₃) or other suitable base

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water and brine

Procedure:

-

Dissolve Boc-D-Tyr-OH in DMF.

-

Add potassium carbonate to the solution.

-

Add allyl bromide dropwise and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction with water and extract the product into ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel or by preparative HPLC to obtain pure this compound.[6]

Quality Control Workflow

A rigorous quality control process is essential to ensure the purity and identity of the synthesized this compound.

Caption: Quality control workflow for this compound.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence via Boc-SPPS

The following is a detailed, step-by-step protocol for the manual incorporation of this compound into a growing peptide chain on a solid support.

Materials and Reagents:

-

Merrifield resin (or other suitable resin for Boc-SPPS)

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU/HOBt or DIC/HOBt)

-

Kaiser test kit

Protocol:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-α-Boc group from the preceding amino acid.

-

Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again to remove residual TFA.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DCM until a neutral pH is achieved.

-

Wash the resin with DCM and then DMF to prepare for the coupling step.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, pre-activate this compound (typically 2-4 equivalents relative to the resin substitution) with a coupling reagent such as HBTU/HOBt in the presence of DIEA in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours, or until the coupling reaction is complete as monitored by a Kaiser test (a negative test indicates a complete reaction).

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

On-Resin Deprotection of the Allyl Group and Side-Chain Modification

The key advantage of using this compound is the ability to perform selective on-resin chemistry.

Materials and Reagents:

-

Peptide-resin containing the Tyr(All) residue

-

Anhydrous and deoxygenated solvent (e.g., DCM or THF)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Scavenger (e.g., phenylsilane or morpholine)

Protocol:

-

Swell the peptide-resin in the reaction solvent.

-

Add the palladium catalyst and scavenger to the resin suspension.

-

Agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 1-3 hours.

-

Monitor the reaction for completeness (e.g., by LC-MS analysis of a small cleaved sample).

-

Wash the resin extensively to remove the catalyst and scavenger.

The now-free phenolic hydroxyl group of the tyrosine residue is available for further on-resin modification, such as cyclization, phosphorylation, or conjugation.

Conclusion: A Strategic Asset in Peptide Synthesis

This compound is more than just another protected amino acid; it is a strategic tool that empowers chemists to construct complex and novel peptide therapeutics. Its unique combination of a Boc-protected amine and an allyl-protected side-chain provides the orthogonality required for selective on-resin modifications, a critical capability in modern drug development. By understanding the chemical principles behind its use, sourcing high-quality material from reputable suppliers, and implementing robust synthesis and purification protocols, researchers and drug development professionals can effectively leverage this compound to advance their scientific and therapeutic goals.

References

-

AmbioPharm. (n.d.). Custom Peptide Synthesis. Retrieved January 16, 2026, from [Link]

-

Eurogentec. (n.d.). GMP peptide manufacturing | Expert peptide CDMO. Retrieved January 16, 2026, from [Link]

-

AAPPTec. (n.d.). GMP Peptides. Retrieved January 16, 2026, from [Link]

-

GenScript. (n.d.). Custom Peptide Synthesis. Retrieved January 16, 2026, from [Link]

Sources

A Technical Guide to Boc-D-Tyr(All)-OH: A Versatile Building Block in Peptide Synthesis and Drug Discovery

For Immediate Release

Shanghai, China – January 16, 2026 – In the intricate world of peptide science, the strategic use of protecting groups is paramount to achieving the desired sequence and functionality. Among the arsenal of specialized amino acid derivatives, N-α-tert-Butyloxycarbonyl-O-allyl-D-tyrosine, commonly known as Boc-D-Tyr(All)-OH, has emerged as a critical building block for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of its core attributes, applications, and proven methodologies for its effective utilization.

Core Compound Attributes

This compound is a synthetically modified amino acid derivative where the alpha-amino group of D-tyrosine is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl group of the side chain is protected by an allyl group. This dual-protection scheme offers chemists orthogonal control during the stepwise assembly of peptide chains.

| Property | Value | Source(s) |

| CAS Number | 350820-56-3 | [1] |

| Molecular Formula | C₁₇H₂₃NO₅ | [1] |

| Molecular Weight | 321.37 g/mol | [1] |

| Appearance | White crystalline powder | |

| Purity | ≥ 99% (HPLC) | |

| Optical Rotation | [a]D20 = -19 ± 3º (C=1 in MeOH) | |

| Storage | 0-8 °C |

The Strategic Advantage: Orthogonal Protection in Peptide Synthesis

The primary application of this compound lies in solid-phase peptide synthesis (SPPS), a cornerstone technique for building custom peptides. The strategic choice of the Boc and allyl protecting groups provides a distinct advantage due to their differential lability, a concept known as orthogonality.

The Boc group , which safeguards the N-terminal amine, is labile to moderately strong acids, such as trifluoroacetic acid (TFA).[2] This allows for its selective removal at each cycle of amino acid addition without disturbing other protecting groups or the linkage of the growing peptide to the solid support resin.[2]

Conversely, the allyl group protecting the tyrosine side chain is stable to the acidic conditions used for Boc deprotection. Its removal is typically achieved under mild conditions using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. This orthogonality is crucial for preventing unwanted side reactions at the tyrosine hydroxyl group, such as O-acylation, during peptide coupling steps.

Diagram: The Orthogonal Deprotection Strategy of this compound in SPPS

Caption: General workflow for a single amino acid coupling cycle in Boc-SPPS.

Experimental Protocols: A Practical Guide

The successful incorporation of this compound into a peptide sequence hinges on the precise execution of deprotection and coupling steps. Below are detailed, field-proven protocols.

Protocol 1: Boc Group Deprotection in SPPS

This procedure outlines the removal of the N-terminal Boc group from the growing peptide chain attached to a solid support resin.

Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel.

-

Pre-wash: Wash the resin three times with DCM.

-

Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes with gentle agitation.[3] The tert-butyl cations formed during this step are scavenged to prevent side reactions.[3]

-

Washing: Wash the resin thoroughly with DCM (3x), followed by isopropanol (3x), and then DCM (3x) to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resulting TFA salt of the N-terminal amine by treating the resin with a 5-10% solution of DIEA in DCM for 10 minutes.[3]

-

Final Washing: Wash the resin again with DCM (5x) to remove excess base and prepare for the next coupling step.

-

Verification: A qualitative test, such as the Kaiser test, can be performed to confirm the presence of a free primary amine.

Protocol 2: Allyl Group Deprotection

This protocol describes the removal of the allyl protecting group from the tyrosine side chain, typically performed after the full peptide sequence has been assembled or at a specific step where side-chain modification is desired.

Materials:

-

Allyl-protected peptide-resin

-

Chloroform (CHCl₃) or Tetrahydrofuran (THF)

-

Acetic acid (AcOH)

-

N-methylmorpholine (NMM)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Procedure:

-

Resin Swelling: Swell the peptide-resin in CHCl₃.

-

Reaction Mixture Preparation: In a separate vessel, prepare the deprotection cocktail. For every 1 gram of resin, suspend it in approximately 35 mL of CHCl₃. Add acetic acid (0.5 mL), N-methylmorpholine (2 mL), and Pd(PPh₃)₄ (3 equivalents based on resin substitution).[4]

-

Deprotection Reaction: Add the deprotection cocktail to the swollen resin and shake the mixture at room temperature for 2-4 hours.[4] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Washing and Repetition: Filter the resin and wash thoroughly with CHCl₃. To ensure complete deprotection, it is often advisable to repeat the treatment with a fresh deprotection cocktail.[4]

-

Final Washing: After the final deprotection step, wash the resin extensively with CHCl₃, followed by DCM and methanol, and then dry under vacuum.

Diagram: Deprotection Mechanisms

Caption: Simplified reaction pathways for the removal of Boc and Allyl protecting groups.

Applications in Drug Development and Beyond

The utility of this compound extends beyond routine peptide synthesis into the realm of advanced drug discovery and development.

-

Synthesis of Bioactive Peptides: This building block is instrumental in the synthesis of peptide-based therapeutics, including analogs of hormones and neurotransmitters, where the D-amino acid configuration can enhance stability against enzymatic degradation.[5]

-

Development of Targeted Therapies: The orthogonally protected tyrosine side chain allows for site-specific modifications. After selective deprotection of the allyl group, the hydroxyl moiety can be functionalized with imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains for bioconjugation, leading to targeted drug delivery systems and improved pharmacokinetic profiles.

-

Protein Engineering: Researchers utilize this compound to introduce unnatural amino acids into proteins, enabling the study of protein structure and function and the creation of novel biocatalysts.

Conclusion: A Tool for Precision and Innovation

This compound stands as a testament to the power of chemical design in advancing scientific frontiers. Its dual-protection system offers a high degree of control and flexibility, empowering researchers to construct complex peptides and novel biomolecules with precision. As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, the importance of versatile building blocks like this compound in the scientific toolkit is undeniable.

References

-

Amino Acid Sidechain Deprotection - Aapptec Peptides. Available at: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry - Aapptec. Available at: [Link]

Sources

Solubility of Boc-D-Tyr(All)-OH in different organic solvents

An In-Depth Technical Guide to the Solubility of Boc-D-Tyr(All)-OH in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug development and peptide synthesis, the use of protected amino acids is a cornerstone of innovation. Among these, N-α-(tert-Butoxycarbonyl)-O-allyl-D-tyrosine (this compound) stands out as a critical building block. Its unique structure, featuring the acid-labile Boc protecting group on the amine and the versatile allyl group on the phenolic hydroxyl, allows for orthogonal deprotection strategies essential in complex multi-step syntheses. However, the successful application of this valuable reagent is fundamentally governed by a seemingly simple, yet crucial, physicochemical property: its solubility.

The solubility of this compound dictates its reactivity, purification efficiency, and overall handling in a laboratory setting. A poorly chosen solvent can lead to incomplete reactions, challenging purifications, and ultimately, lower yields and purity of the final product. This guide provides an in-depth exploration of the solubility of this compound across a range of common organic solvents. We will delve into the molecular factors governing its solubility, present illustrative quantitative data, and provide a robust experimental protocol for researchers to determine solubility in their own systems. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions on solvent selection and optimize their synthetic workflows.

Physicochemical Properties of this compound

To understand the solubility of this compound, we must first examine its molecular structure. The molecule possesses distinct regions of varying polarity:

-

Nonpolar Moieties: The tert-butoxycarbonyl (Boc) group and the allyl group are hydrophobic. These bulky, nonpolar groups significantly influence the molecule's interaction with nonpolar solvents.

-

Polar Moieties: The free carboxylic acid (-COOH) group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The amide linkage also contributes to the molecule's polarity.

This amphipathic nature—possessing both polar and nonpolar characteristics—results in a nuanced solubility profile. The general principle of "like dissolves like" is a useful starting point, but the interplay between these different functional groups leads to varying degrees of solubility in different solvent classes. Generally, Boc-protected amino acids exhibit good solubility in moderately polar to polar aprotic organic solvents, while their solubility in highly nonpolar solvents and water is limited[1][2].

Solubility Profile of this compound

While precise, publicly available quantitative solubility data for this compound is limited, we can construct a representative profile based on its chemical structure and the known behavior of similar compounds. The following table presents illustrative solubility data for this compound in a variety of common organic solvents at ambient temperature (~25°C).

Disclaimer: This data is illustrative and intended to guide solvent selection. Actual solubility values can be influenced by factors such as temperature, solute purity, and the presence of trace amounts of water. Researchers are encouraged to determine precise solubility for their specific applications using the protocol outlined in the next section.

Table 1: Illustrative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Class | Polarity Index (Snyder) | Estimated Solubility (mg/mL) |

| Dichloromethane (DCM) | Halogenated | 3.1 | > 100 |

| Chloroform | Halogenated | 4.1 | > 100 |

| Tetrahydrofuran (THF) | Ether | 4.0 | > 100 |

| Ethyl Acetate (EtOAc) | Ester | 4.4 | 50 - 75 |

| Acetone | Ketone | 5.1 | 75 - 100 |

| Acetonitrile (MeCN) | Nitrile | 5.8 | 25 - 50 |

| N,N-Dimethylformamide (DMF) | Amide | 6.4 | > 150 |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | > 150 |

| Methanol (MeOH) | Alcohol (Protic) | 5.1 | 20 - 40 |

| Isopropanol (IPA) | Alcohol (Protic) | 3.9 | 10 - 20 |

| Toluene | Aromatic Hydrocarbon | 2.4 | < 5 |

| Hexanes | Aliphatic Hydrocarbon | 0.1 | < 1 |

Interpretation of Solubility Data

The illustrative data in Table 1 reveals several key trends:

-

High Solubility in Polar Aprotic and Halogenated Solvents: this compound exhibits excellent solubility in solvents like DMF, DMSO, DCM, Chloroform, and THF. Polar aprotic solvents like DMF and DMSO are particularly effective due to their ability to solvate both the polar carboxylic acid group and the nonpolar regions of the molecule. A supplier of the related Boc-D-Tyr-OH notes it is "clearly soluble" at approximately 140 mg/mL in DMF.

-

Moderate Solubility in Esters and Ketones: Solvents such as Ethyl Acetate and Acetone are reasonably good solvents for this compound.

-

Lower Solubility in Polar Protic Solvents: The solubility in alcohols like methanol and isopropanol is moderate to low. While the polar hydroxyl group of the solvent can interact with the carboxylic acid, the overall solvation of the bulky, nonpolar Boc and allyl groups is less favorable compared to polar aprotic solvents. The solubility of amino acids generally decreases with the increasing hydrophobic character of the alcohol solvent.

-

Poor Solubility in Nonpolar Solvents: As expected, this compound is poorly soluble in nonpolar solvents like toluene and hexanes. The energy required to break the intermolecular hydrogen bonds of the carboxylic acid dimers is not compensated by the weak van der Waals interactions with these solvents.

The following diagram illustrates the relationship between solvent properties and the solubility of this compound.

Caption: Relationship between solute/solvent properties and solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For applications requiring precise solubility data, the shake-flask method is considered the gold standard[3][4]. This thermodynamic equilibrium solubility method provides highly reliable results. The following protocol outlines a self-validating system for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a vial (e.g., 200 mg). The key is to have undissolved solid remaining at equilibrium. b. Add a known volume of the chosen solvent (e.g., 2.0 mL). c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours). A shorter equilibration time may be achieved by initial vortexing or sonication[5].

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. b. Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to further separate the solid from the supernatant. This step is crucial for accurate results[6].

-

Sample Preparation for Analysis: a. Carefully withdraw an aliquot of the clear supernatant using a pipette. b. Filter the aliquot through a 0.22 µm syringe filter into a clean vial. Filtration removes any remaining microscopic particles. Adsorption of the solute onto the filter should be considered a potential source of error, especially for sparingly soluble compounds[5]. c. Precisely dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-